molecular formula C27H21Cl2NO7 B15151391 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15151391
M. Wt: 542.4 g/mol
InChI Key: GITNMZQHTBUSJA-UHFFFAOYSA-N
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Description

2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

    Attachment of the Dichlorophenylcarbonyl Group: This step involves the acylation of the phenyl ring with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves coupling the intermediate products through esterification or amidation reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural complexity suggests it may interact with multiple biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 4-Fluorophenol
  • 3-Chloro-2-fluorophenol
  • 2-Fluorophenol

Uniqueness

Compared to similar compounds, 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate stands out due to its complex structure, which combines multiple functional groups

Properties

Molecular Formula

C27H21Cl2NO7

Molecular Weight

542.4 g/mol

IUPAC Name

[2-[4-(2,4-dichlorobenzoyl)oxyphenyl]-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H21Cl2NO7/c1-35-21-4-2-3-19(13-21)30-14-17(11-25(30)32)26(33)36-15-24(31)16-5-8-20(9-6-16)37-27(34)22-10-7-18(28)12-23(22)29/h2-10,12-13,17H,11,14-15H2,1H3

InChI Key

GITNMZQHTBUSJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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